molecular formula C67H99N13O18S3 B14753721 (5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

Cat. No.: B14753721
M. Wt: 1470.8 g/mol
InChI Key: UHKLVUPDBJFFBB-UWSDMCITSA-N
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Description

The compound “(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[313107,11013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various functional groups and the assembly of the complex tetracyclic structure. Typical synthetic routes may include:

    Amide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between carboxylic acids and amines.

    Cyclization Reactions: Employing cyclization techniques to form the tetracyclic core.

    Protecting Group Strategies: Utilizing protecting groups to selectively react functional groups.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Flow Chemistry: Using continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or KMnO₄ to introduce or modify functional groups.

    Reduction: Employing reducing agents like NaBH₄ or LiAlH₄ to reduce carbonyl groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Solvents: DMF, DMSO, THF, etc.

    Catalysts: Pd/C, PtO₂, etc.

    Temperature and Pressure: Reactions may require specific temperature and pressure conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions employed.

Scientific Research Applications

The compound may have applications in various scientific fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to elicit a biological response.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with comparable structures or functional groups. Examples could be:

    Peptides: Molecules with similar amide bond linkages.

    Macrocycles: Compounds with large ring structures.

    Polyketides: Molecules with multiple ketone groups.

Properties

Molecular Formula

C67H99N13O18S3

Molecular Weight

1470.8 g/mol

IUPAC Name

(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

InChI

InChI=1S/C67H99N13O18S3/c1-3-4-6-15-55(83)70-50-41-100-39-46-30-45(38-99-29-18-69-56(84)34-75-21-23-76(35-57(85)86)25-27-78(37-59(89)90)28-26-77(24-22-75)36-58(87)88)31-47(32-46)40-101-42-51(67(97)98)73-62(92)49(33-44-11-7-5-8-12-44)72-61(91)48(16-17-54(68)82)71-64(94)60(43(2)81)74-63(93)52-13-9-19-79(52)66(96)53-14-10-20-80(53)65(50)95/h5,7-8,11-12,30-32,43,48-53,60,81H,3-4,6,9-10,13-29,33-42H2,1-2H3,(H2,68,82)(H,69,84)(H,70,83)(H,71,94)(H,72,91)(H,73,92)(H,74,93)(H,85,86)(H,87,88)(H,89,90)(H,97,98)/t43-,48?,49+,50+,51+,52+,53+,60+/m1/s1

InChI Key

UHKLVUPDBJFFBB-UWSDMCITSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O

Canonical SMILES

CCCCCC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

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